molecular formula C10H17BrO2 B8316016 1-(3-Bromopropyl)Cyclopentane Carboxylic Acid Methyl Ester

1-(3-Bromopropyl)Cyclopentane Carboxylic Acid Methyl Ester

Cat. No.: B8316016
M. Wt: 249.14 g/mol
InChI Key: UNWSQWDQRRQGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)Cyclopentane Carboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C10H17BrO2 and its molecular weight is 249.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

methyl 1-(3-bromopropyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C10H17BrO2/c1-13-9(12)10(7-4-8-11)5-2-3-6-10/h2-8H2,1H3

InChI Key

UNWSQWDQRRQGQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1)CCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.5 molar LDA in cyclohexane (60 mmol, 40 mL) cooled to −70° C. was added a solution of cyclopentane carboxylic acid methyl ester (42 mmol, 5.6 g) in THF (15 mL) over 30 min. The mixture was stirred for 1 hr at −70° C. Then a solution of 1,3-dibromopropane (60 mmol, 11.9 g) in THF (30 mL) which had been pre-cooled to −70° C. was added all at once and the reaction mixture was stirred at −70° C. for one hr then at room temperature overnight. The reaction mixture was poured into brine (200 mL), the layers were separated, the aqueous layer was extracted with ether (3×30 mL) and the combined organic layers were washed with brine (20 mL), dried (magnesium sulfate) and concentrated to give a yellow oil (15 g). Distillation through a short path apparatus with a 3′ vigreux column gave a yellow oil, 7.96 g (76%), bp 76-80° C. at 0.3 mm.
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0 (± 1) mol
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40 mL
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reactant
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5.6 g
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15 mL
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solvent
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11.9 g
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30 mL
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solvent
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brine
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200 mL
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solvent
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Name

Synthesis routes and methods II

Procedure details

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CC(C)[N-]C(C)C
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